molecular formula C14H16N2O2 B2407066 N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide CAS No. 2396580-32-6

N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide

Cat. No.: B2407066
CAS No.: 2396580-32-6
M. Wt: 244.294
InChI Key: DQYKMQDDVSHGMU-UHFFFAOYSA-N
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Description

N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide is a compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux temperature . This reaction yields the benzoxazole core, which can then be further functionalized to introduce the butyl and prop-2-enamide groups.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often used to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino benzoxazole
  • N-cyano-N-phenyl-p-toluene sulfonamide
  • Benzoxazole derivatives with different substituents

Uniqueness

N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the butyl and prop-2-enamide groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-5-6-14-16-11-8-7-10(9-12(11)18-14)15-13(17)4-2/h4,7-9H,2-3,5-6H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYKMQDDVSHGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=C(C=C2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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